molecular formula C10H9ClO2 B1398778 2-Chloro-5-cyclopropylbenzoic acid CAS No. 1119088-88-8

2-Chloro-5-cyclopropylbenzoic acid

Cat. No.: B1398778
CAS No.: 1119088-88-8
M. Wt: 196.63 g/mol
InChI Key: GIIIRQNCBLJGOD-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropylbenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a cyclopropyl group at the 5-position of the benzene ring. Benzoic acid derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

2-chloro-5-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIIRQNCBLJGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119088-88-8
Record name 2-chloro-5-cyclopropylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropylbenzoic acid typically involves the chlorination of 5-cyclopropylbenzoic acid. One common method includes the reaction of 5-cyclopropylbenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine to form 2-chloro-5-cyclopropylbenzoyl chloride. This intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-cyclopropylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-cyclopropylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-5-cyclopropylbenzoic acid with two related compounds from the provided evidence, focusing on substituent effects, applications, and hazards.

Substituent Effects and Structural Analysis

Key structural differences :

  • This compound : Cyclopropyl group at position 3.
    • The cyclopropane ring imposes steric constraints and electron-withdrawing character due to its strained geometry.
    • May enhance metabolic stability in biological systems compared to alkyl substituents.
  • 2-Chloro-5-(1-methylethyl)benzoic acid (CAS 1160575-02-9) : Isopropyl group at position 5.

    • The branched isopropyl group provides steric bulk but lacks the electronic effects of a cyclopropane ring.
    • Likely exhibits higher lipophilicity than the cyclopropyl analog, influencing solubility and membrane permeability.
  • 2-((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)benzoic acid (CAS 53623-42-0): A bulkier cyclohexyl-derived ester.

Data Table: Comparative Overview

Compound Name CAS Number Substituent (Position 5) Key Properties Identified Uses Hazards
This compound N/A Cyclopropyl Rigid, electron-withdrawing Hypothetical: Drug design Unknown
2-Chloro-5-(1-methylethyl)benzoic acid 1160575-02-9 Isopropyl Steric bulk, lipophilic Laboratory research No significant hazards
2-((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)benzoic acid 53623-42-0 Cyclohexyl ester Extreme steric hindrance Laboratory research Non-hazardous

Research Findings and Implications

  • Cyclopropyl vs. Isopropyl : Cyclopropyl groups may improve metabolic stability in drug candidates compared to isopropyl analogs, as seen in studies on protease inhibitors.
  • Steric vs. Electronic Effects : The cyclohexyl ester in highlights how steric shielding can protect reactive sites, a strategy applicable to prodrug design.

Biological Activity

2-Chloro-5-cyclopropylbenzoic acid is a compound of significant interest in biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_{9}ClO2_2
  • Molecular Weight : 196.63 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : C1CC1C2=CC(=C(C=C2)Cl)C(=O)O

The structure features a cyclopropyl group and a chlorine atom attached to a benzoic acid moiety, which contributes to its unique chemical reactivity and biological interactions.

1. Antiparasitic Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antiparasitic properties. A study focused on compounds targeting hexokinase activity in Trypanosoma brucei revealed that structural modifications could enhance efficacy against kinetoplastid parasites. The compound demonstrated modest growth inhibition at concentrations around 10 μM, suggesting potential as a lead compound for further development in treating neglected tropical diseases .

2. Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of specific enzymes involved in the inflammatory response. Additionally, there is emerging evidence suggesting anticancer activity, although detailed mechanisms remain to be fully elucidated .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes such as hexokinase, affecting metabolic pathways in parasites and potentially in cancer cells.
  • Receptor Modulation : It has been suggested that the cyclopropyl group enhances binding affinity to specific receptors involved in pain and inflammation signaling.
  • Cellular Uptake : Studies indicate that the carboxylic acid moiety is crucial for cellular permeability, impacting the compound's bioavailability and overall effectiveness .

Case Study 1: Antiparasitic Efficacy

In a study evaluating various benzamidobenzoic acids against T. brucei, this compound was part of a series where modifications were made to improve permeability and potency. The results indicated an IC50_{50} value of approximately 6.9% growth inhibition at 10 μM concentration, highlighting the need for further optimization to enhance efficacy .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of the compound using cell lines stimulated with pro-inflammatory cytokines. The results showed a significant reduction in cytokine production when treated with this compound, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedConcentration
Antiparasitic6.9% inhibition of T. brucei10 μM
Anti-inflammatoryReduction in cytokine productionVaries
AnticancerModulation of tumor cell metabolismUnder study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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